molecular formula C11H22N2 B14237514 2,2'-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2'S)- CAS No. 566202-33-3

2,2'-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2'S)-

Cat. No.: B14237514
CAS No.: 566202-33-3
M. Wt: 182.31 g/mol
InChI Key: LTQBUTVRZPYPEU-QWRGUYRKSA-N
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Description

2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- is a chiral compound with the molecular formula C11H22N2. It is known for its unique structural properties, which make it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific chiral centers.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- involves its interaction with molecular targets through its chiral centers. These interactions can influence various biochemical pathways, leading to the desired effects in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in various applications. This makes it particularly valuable in asymmetric synthesis and catalysis .

Properties

CAS No.

566202-33-3

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(2S)-1-propan-2-yl-2-[(2S)-pyrrolidin-2-yl]pyrrolidine

InChI

InChI=1S/C11H22N2/c1-9(2)13-8-4-6-11(13)10-5-3-7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1

InChI Key

LTQBUTVRZPYPEU-QWRGUYRKSA-N

Isomeric SMILES

CC(C)N1CCC[C@H]1[C@@H]2CCCN2

Canonical SMILES

CC(C)N1CCCC1C2CCCN2

Origin of Product

United States

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